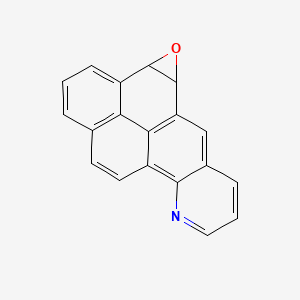
10-Azabenzo(a)pyrene 4,5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Azabenzo(a)pyrene 4,5-oxide, also known as this compound, is a useful research compound. Its molecular formula is C19H11NO and its molecular weight is 269.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Mutagenicity Studies
Research has extensively documented the mutagenic effects of 10-azabenzo(a)pyrene 4,5-oxide. It has been shown to induce mutations in various biological models, including bacterial assays using Salmonella typhimurium. The compound's ability to cause frame-shift mutations is particularly notable, making it a valuable tool for studying mutagenesis mechanisms .
Environmental Toxicology
Due to its presence in environmental pollutants, particularly from combustion processes, this compound serves as an important marker for assessing the impact of PAHs on ecosystems. Studies have focused on its bioaccumulation in aquatic organisms and terrestrial plants, providing insights into environmental health risks associated with PAH exposure .
Cancer Research
The compound's role in cancer biology is significant, particularly concerning its activation pathways leading to DNA damage. Research indicates that this compound can interact with cellular macromolecules, leading to the formation of DNA adducts that may initiate carcinogenesis . Investigations into its effects on cancer cell lines have revealed that it can influence drug resistance mechanisms in chemotherapy treatments .
Biochemical Mechanisms
Studies have elucidated the biochemical pathways involved in the metabolism of this compound. Its conversion into reactive intermediates highlights the importance of cytochrome P450 enzymes in mediating its toxicological effects. Understanding these pathways is crucial for developing interventions against PAH-induced toxicity .
Case Study 1: Mutagenesis in Bacterial Systems
A study examining the mutagenic potential of this compound demonstrated significant mutation rates in Salmonella typhimurium strains. The research highlighted the compound's capacity to induce both base-pair substitutions and frame-shift mutations under specific conditions, emphasizing the need for further investigations into environmental exposure levels .
Case Study 2: Impact on Cancer Cell Lines
Research involving esophageal cancer cell lines revealed that exposure to this compound altered cellular responses to chemotherapeutic agents. The compound was found to activate survival signaling pathways that counteracted drug-induced apoptosis, suggesting a role in developing chemoresistance among cancer cells .
Propiedades
Número CAS |
67977-01-9 |
|---|---|
Fórmula molecular |
C19H11NO |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
18-oxa-7-azahexacyclo[10.7.2.03,8.09,20.016,21.017,19]henicosa-1(20),2,4,6,8,10,12(21),13,15-nonaene |
InChI |
InChI=1S/C19H11NO/c1-3-10-6-7-12-16-14(9-11-4-2-8-20-17(11)12)19-18(21-19)13(5-1)15(10)16/h1-9,18-19H |
Clave InChI |
QDFSNNRULRMSIH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4C(O4)C5=C3C(=C6C(=C5)C=CC=N6)C=C2 |
SMILES canónico |
C1=CC2=C3C(=C1)C4C(O4)C5=C3C(=C6C(=C5)C=CC=N6)C=C2 |
Sinónimos |
10-azabenzo(a)pyrene 4,5-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















